乙醇溶液中五氧化二铌锂(金属基),5% w/v

描述

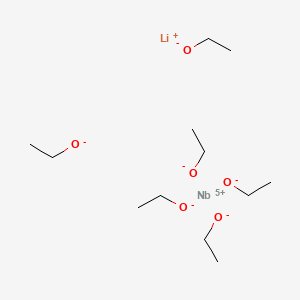

Lithium niobium ethoxide is used in the preparation of lithium niobate, a ferroelectric material used as an optical switch . It is also used as solid electrolytes due to its high ionic diffusivity in the field of material science . It is an organometallic compound used as a precursor for chemical vapor deposition of thin films for lithium-ion battery electrolyte materials .

Synthesis Analysis

Niobium(V) ethoxide can be synthesized by the electrochemical reaction of ethanol with niobium plate and stainless-steel electrodes in the presence of tetraethylammonium chloride (TEAC) as the conductive additive . The reaction of lithium ethoxide with niobium ethoxide results in the formation of a bimetallic alkoxide, LiNb(OEt)6, which could be crystallized from solution .Molecular Structure Analysis

The reaction of lithium ethoxide with niobium ethoxide resulted in the formation of a bimetallic alkoxide, LiNb(OEt)6, which could be crystallized from solution. Single crystals were comprised of helical polymeric units consisting of niobium octahedra linked by lithium in tetrahedral (distorted) coordination . The ten ethoxide ligand oxygen atoms of the Nb2(OEt)10 molecule in solution define a pair of octahedra sharing a common edge with the two niobium atoms located at their centres .Chemical Reactions Analysis

Niobium-based oxides, especially Nb2O5, due to their unique structural advantages, have stimulated scholars’ extensive research enthusiasm in the field of energy storage systems including lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs), excellent chemical stability and outstanding rate capability dominated by pseudocapacitive nature . The reaction reagents composed of niobium foil, hydrofluoric acid (HF) and lithium hydroxide (LiOH) are used .Physical And Chemical Properties Analysis

The role of stoichiometry and growth temperature in the preferential nucleation of material phases in the Li-Nb-O family are explored yielding an empirical growth phase diagram . The analysis of the electron band structure shows that lithiation changes the insulating oxide into a semi-metal; some of the extra electrons inserted with lithium become spin-polarized and give the material weak ferromagnetic properties .科学研究应用

Lithium niobium ethoxide (metals basis), 5% w/v in ethanol, has several unique applications in scientific research. Here’s a detailed analysis focusing on six distinct applications:

Fabrication of Inert Coatings

Lithium niobium ethoxide is used to fabricate chemically inert coatings that are Li-ion conducting and electronically insulating. These coatings are applied to cathode materials to enhance their performance in various applications, particularly in lithium-ion batteries .

Production of Amorphous Coatings

It is utilized to produce an amorphous Li-Zr-O coating on the surface of high-Ni cathodes. This improves the surface stability and cycling performance of lithium-ion batteries, making them more efficient and durable .

Preparation of Lithium Niobate

This compound is instrumental in the preparation of lithium niobate, a ferroelectric material that finds use as an optical switch due to its unique properties .

Solid Electrolytes in Material Science

Due to its high ionic diffusivity, Lithium niobium ethoxide is also used as solid electrolytes in the field of material science. This application is crucial for developing new materials with enhanced ionic conductivity .

Atomic Layer Deposition (ALD)

Lithium niobium oxide thin films can be deposited by ALD using Lithium niobium ethoxide as a precursor. These films have controlled thickness and composition, which are essential for various technological applications .

Ferroelectric Films

The compound is used in ALD deposition of ferroelectric LiNbO3 films, providing control over cation stoichiometry and low impurity levels. These films exhibit ferroelectric properties and their crystalline orientations can be influenced by substrate choice .

作用机制

Target of Action

Lithium niobium ethoxide primarily targets layered transition metal oxides (LTMOs) , such as the LiNi x Co y Mn 1−x−y O 2 family . These are the primary class of cathode active materials (CAMs) commercialized and studied for conventional lithium-ion (LIB) and solid-state battery (SSB) application .

Mode of Action

Lithium niobium ethoxide interacts with its targets through a process known as doping . Niobium has been featured in many studies exhibiting its advantages as a bulk dopant, where its ionic radius and unique valence character with respect to the metals used in LTMOs help prevent different degradation phenomena and therefore enhance performance .

Biochemical Pathways

The biochemical pathways affected by lithium niobium ethoxide involve the (de)lithiation process . This process leads to irreversible degradation and subsequent capacity fading due to (chemo)mechanical particle disintegration and (electro)chemical side reactions . Surface and bulk modifications of CAMs by coating and doping/substitution are common strategies to enhance and support the electrochemical performance .

Pharmacokinetics

Lithium niobium oxide (LNO) thin films with well-controlled film thickness and composition were successfully deposited by ALD at a deposition temperature of 235 °C using lithium tert-butoxide and niobium ethoxide as Li and Nb sources, respectively . The ionic conductivities of the as-prepared LNO thin films were also measured, with the highest value achieving 6.39 10−8 S cm−1 at 303 K with an activation energy of 0.62 eV .

Result of Action

The result of lithium niobium ethoxide’s action is the enhancement of the performance of LTMOs . Several niobium-based oxides (LiNbO 3, Li 3 NbO 4, Nb 2 O 5, etc.) have been employed as a coating to increase cycling stability and rate capability through reduced surface degradation .

Action Environment

The action environment of lithium niobium ethoxide is primarily within the context of battery technology . The specific niobium location in lithium-based LTMOs depends on several factors, including the niobium precursor concentration, the synthesis conditions (especially temperature), and the crystal structure of CAM .

安全和危害

未来方向

属性

IUPAC Name |

lithium;ethanolate;niobium(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H5O.Li.Nb/c6*1-2-3;;/h6*2H2,1H3;;/q6*-1;+1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEKRHJBCCYCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30LiNbO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563091 | |

| Record name | Lithium niobium(5+) ethoxide (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium niobium ethoxide (metals basis), 5% w/v in ethanol | |

CAS RN |

86745-52-0 | |

| Record name | Lithium niobium(5+) ethoxide (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)

![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)

![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)